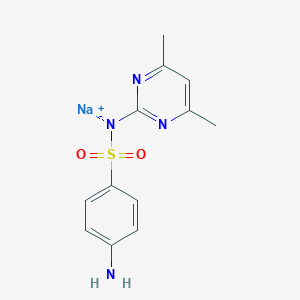

Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1)

Description

Historical Context of Sulfonamide Antibiotic Research

The journey of sulfonamide antibiotics began in the early 20th century, marking a pivotal moment in the fight against bacterial infections. A German pathologist, Gerhard Domagk, is credited with the discovery of the first commercially available antibiotic, Prontosil. wikipedia.orgbritannica.com While working at Bayer AG, Domagk and his colleagues, Fritz Mietzsch and Josef Klarer, were investigating coal-tar dyes for their potential antibacterial properties. wikipedia.orgwikipedia.org In 1932, Domagk found that a red azo dye named Prontosil rubrum was highly effective in treating streptococcal infections in mice. ebsco.combritannica.com This discovery was a culmination of five years of testing thousands of compounds. wikipedia.orgvedantu.com

A significant breakthrough came in 1935 when researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug. wikipedia.orgvedantu.com They found that in the body, it is metabolized into a simpler, colorless compound called sulfanilamide (B372717), which was the actual antibacterial agent. wikipedia.orgopenaccesspub.orgulg.ac.be This revelation was crucial, as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and cheaply available. wikipedia.org

The discovery of sulfanilamide's active role spurred the synthesis of numerous other sulfonamide derivatives, including sulfapyridine, sulfathiazole, and sulfamethazine (B1682506) itself, which was first synthesized in 1942. openaccesspub.orgcalpaclab.com These new compounds offered different properties and were used to treat a wide range of bacterial infections, playing a critical role during World War II. wikipedia.orgebsco.com Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 for his discovery of the antibacterial effects of Prontosil, though he was forced by the Nazi regime to decline it at the time. wikipedia.orgsciencehistory.orgnobelprize.org

Current Research Landscape and Significance of Sulfamethazine Sodium Salt Studies

Sulfamethazine sodium salt remains a compound of interest in various scientific disciplines. Its significance extends from veterinary medicine and environmental science to analytical chemistry and drug development.

In veterinary medicine , sulfamethazine has been used for decades to treat bacterial diseases and promote growth in livestock such as cattle, pigs, and poultry. iarc.frnih.gov Current research often focuses on its pharmacokinetic and pharmacodynamic properties to optimize its use and understand its effects on animal health. avantorsciences.com

The widespread use of sulfamethazine in agriculture has led to concerns about its environmental fate and impact . Consequently, a significant body of research is dedicated to studying its presence in soil, water, and even food products like milk and honey. iarc.frmdpi.comagriculturejournals.cz Researchers are actively investigating methods for its detection and degradation in the environment. mdpi.comresearchgate.net For instance, studies have explored the use of microorganisms like Bacillus cereus J2 for the bioremediation of sulfamethazine-contaminated environments. mdpi.com

In the field of analytical chemistry , sulfamethazine sodium salt often serves as a model compound for the development of new detection methods. chemimpex.com These methods are crucial for monitoring its residue levels in food and the environment to ensure safety and regulatory compliance. agriculturejournals.cz Techniques such as high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and various biosensors are continuously being refined for this purpose. iarc.frsigmaaldrich.com

Furthermore, in pharmaceutical development , sulfamethazine sodium salt is utilized in studies aimed at understanding the mechanisms of sulfonamide antibiotics. chemimpex.com Its well-characterized properties make it a valuable tool for investigating drug interactions and formulation strategies. Recent research has even explored its potential in designing novel neuraminidase inhibitors for anti-influenza drugs. tandfonline.com

A summary of recent research findings on sulfamethazine sodium salt is presented in the table below.

| Research Area | Focus of Study | Key Findings |

| Environmental Science | Bioremediation of sulfamethazine (SM2) | The bacterium Bacillus cereus J2 was found to completely degrade 50 mg/L of SM2 within 36 hours under optimal conditions. mdpi.com |

| Analytical Chemistry | Development of a dipstick immunoassay for sulfamethazine detection | A rapid and simple dipstick immunoassay was developed for on-site screening of sulfamethazine in water, milk, and pig manure. agriculturejournals.cz |

| Pharmaceutical Chemistry | Design of novel neuraminidase inhibitors | Sulfamethazine derivatives were designed and synthesized, with some showing potent inhibitory activity against the H5N1 neuraminidase. tandfonline.com |

| Environmental Chemistry | Degradation using advanced oxidation processes | A CoFe2S4/BC catalyst combined with peroxymonosulfate (B1194676) was shown to effectively degrade sulfamethazine sodium salt in wastewater. researchgate.net |

| Structural Chemistry | Formation of a new pharmaceutical salt | A novel salt of sulfamethazine with diclofenac (B195802) acid was prepared and characterized, contributing to the understanding of cocrystal interactions. researchgate.net |

Theoretical Frameworks in Sulfamethazine Sodium Salt Research

Theoretical and computational approaches play a crucial role in understanding the behavior and properties of sulfamethazine sodium salt at a molecular level. These frameworks provide insights that complement experimental findings and guide further research.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent theoretical tool used in sulfonamide research. nih.govmedwinpublishers.commdpi.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For sulfonamides, QSAR studies have been employed to understand the structural features that influence their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.govmdpi.com These studies help in the rational design of new derivatives with enhanced potency. medwinpublishers.com

Density Functional Theory (DFT) is another powerful computational method applied to study sulfonamides. DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netplos.org For sulfamethazine, DFT studies have been used to explore its oxidation mechanisms, which is relevant for its environmental degradation. researchgate.net These theoretical calculations can predict the most likely sites of reaction and the potential degradation products. researchgate.net For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the chemical reactivity of the molecule. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations are computational techniques used to predict the interaction between a small molecule, like sulfamethazine, and a biological target, such as an enzyme or protein. tandfonline.comacs.org These simulations provide a detailed view of the binding mode and the key interactions, such as hydrogen bonds, that stabilize the complex. tandfonline.com In the context of developing new sulfamethazine-based drugs, molecular docking has been instrumental in identifying potential binding sites and designing molecules with improved affinity. tandfonline.com

The table below summarizes some of the theoretical parameters and findings from computational studies on sulfonamides.

| Theoretical Method | Application | Key Parameter/Finding |

| QSAR | Modeling antidiabetic activity of sulfonamides | The model's predictive power was confirmed with a high cross-validated R² value, indicating a strong correlation between topological descriptors and activity. medwinpublishers.com |

| QSAR | Inhibition of carbonic anhydrase isozyme XIV | QSAR equations indicated that inhibitory activity was favored by the presence of alkyl groups on the scaffold. nih.gov |

| DFT | Ozone oxidation of sulfonamides | The HOMO-LUMO energy gap was used to predict the reactivity of sulfamethazine towards ozone. researchgate.net |

| DFT | Adsorption on blue phosphorene nanotubes | Calculations showed that single-vacancy defects in the nanotubes significantly increased the adsorption energy of sulfonamide molecules. plos.org |

| Molecular Docking | Design of neuraminidase inhibitors | The sulfamethazine moiety was shown to interact with key amino acid residues (Arg118, Arg292, Arg371) through hydrogen bonding. tandfonline.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1981-58-4 |

|---|---|

Molecular Formula |

C12H14N4NaO2S |

Molecular Weight |

301.32 g/mol |

IUPAC Name |

sodium (4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |

InChI Key |

MNWVJNSMYXMEIX-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |

Other CAS No. |

1981-58-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Sulfamethazine Sodium Salt

Established Synthetic Pathways of Sulfamethazine (B1682506)

The industrial production of sulfamethazine has been refined over decades, primarily relying on pathways that build the molecule from more basic chemical precursors. These routes often involve sulfanilamide (B372717) or its derivatives and utilize key condensation reactions.

Sulfamethazine, also known as sulfadimidine, was first synthesized from sulfanilamide in 1942. toku-e.com A primary and established method for synthesizing sulfamethazine involves the reaction of acetylsulfanilyl chloride, a derivative of sulfanilamide, with 2-amino-4,6-dimethylpyrimidine (B23340). iarc.fr This reaction is typically carried out in a solvent like dry pyridine (B92270) or a mixture of acetone (B3395972) and pyridine. iarc.fr The initial product is 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine. iarc.fr This intermediate then undergoes alkaline hydrolysis to remove the acetyl protecting group, yielding the sulfamethazine salt, which is subsequently neutralized to produce sulfamethazine. iarc.fr The necessary reactant, 2-amino-4,6-dimethylpyrimidine, is itself prepared by condensing acetylacetone (B45752) with guanidine (B92328) carbonate. iarc.fr

Condensation reactions are central to the synthesis of sulfamethazine and its derivatives. nih.gov One direct synthesis route involves the condensation of equimolar amounts of sulfanilylguanidine and acetylacetone. iarc.fr Another key condensation step is the reaction between 2-amino-4,6-dimethylpyrimidine and acetylsulfanilyl chloride, as described in the sulfanilamide-based route. iarc.fr

Furthermore, condensation reactions are widely employed to create derivatives, such as Schiff bases. researchgate.netscinito.aiekb.eg For example, new sulfonamide Schiff base derivatives can be prepared through the condensation reaction of sulfamethazine with various aromatic aldehydes. researchgate.netscinito.ai These reactions form the basis for creating a wide array of modified sulfamethazine structures. nih.gov

Development and Characterization of Sulfamethazine Derivatives

To explore new therapeutic possibilities, researchers have focused on synthesizing and characterizing a variety of sulfamethazine derivatives. nih.govnih.gov The amide functional group has been a particular focus due to its prevalence in many pharmaceutical compounds. nih.govplos.org

A significant number of amide derivatives of sulfamethazine have been synthesized using conventional chemical protocols. nih.govplos.org The general method involves the reaction of sulfamethazine with a range of acid chlorides. nih.govnih.gov In a typical procedure, sulfamethazine is dissolved in a solvent such as acetonitrile (B52724) and stirred at room temperature. nih.gov The corresponding acid chloride is then added slowly, and the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). nih.gov After cooling, the resulting precipitate is filtered and washed to yield the purified amide derivative. nih.govplos.org This approach has been used to create large libraries of derivatives for further study. nih.govplos.org

The structural confirmation of newly synthesized sulfamethazine derivatives is accomplished using a suite of modern spectroscopic techniques. nih.govplos.orgresearchgate.net These methods provide detailed information about the molecular structure, allowing for unambiguous characterization. The most commonly employed techniques include ¹H-NMR (Proton Nuclear Magnetic Resonance), ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance), EI-MS (Electron Impact Mass Spectrometry), and HRFAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry). nih.govnih.gov

The data obtained from these analyses are crucial for verifying the successful synthesis of the target compounds. For instance, in the ¹H-NMR spectrum of an amide derivative, characteristic signals for the amide proton (CONH), the sulfonamide proton (SO₂NH), aromatic protons, and methyl protons can be precisely assigned. nih.govplos.org Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's identity. nih.govplos.org

Table 1: Spectroscopic Data for a Representative Sulfamethazine Amide Derivative (Compound 6 from Siddiqui et al., 2018)

In modern drug discovery, computational methods are indispensable for identifying promising new molecules. nih.gov Virtual screening is a key computational technique used to search large libraries of compounds to find those that are likely to interact with a specific therapeutic target. nih.govopenmedicinalchemistryjournal.com This can be done through two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). openmedicinalchemistryjournal.com

SBVS is particularly useful when the three-dimensional structure of the target protein is known. nih.govopenmedicinalchemistryjournal.com This method uses molecular docking to predict how different molecules will bind to the target's active site. nih.gov This approach has been successfully applied to discover novel sulfamethazine derivatives. nih.govtandfonline.com For example, using structure-based virtual screening, a lead compound, identified as ZINC670537, was selected from a database. nih.govtandfonline.com This lead compound then served as a scaffold for the design and synthesis of a new series of sulfamethazine derivatives. nih.govtandfonline.comresearchgate.net Such in silico studies help to rationalize the design of more potent and specific molecules, saving time and resources compared to traditional screening methods. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sulfamethazine sodium salt |

| Sulfamethazine |

| Sulfadimidine |

| Sulfanilamide |

| Acetylsulfanilyl chloride |

| 2-amino-4,6-dimethylpyrimidine |

| 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine |

| Acetylacetone |

| Guanidine carbonate |

| Sulfanilylguanidine |

Molecular Mechanisms and Biological Interactions in Research Models

Fundamental Antimicrobial Mechanisms of Sulfamethazine (B1682506)

The primary antimicrobial activity of sulfamethazine stems from its ability to disrupt the folic acid synthesis pathway in susceptible microorganisms. This pathway is critical for the production of essential cellular components.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) Activity

Sulfamethazine acts as a potent inhibitor of dihydropteroate synthase (DHPS). toku-e.comselleckchem.combiocrick.com This enzyme is crucial in the bacterial folate pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.gov By inhibiting DHPS, sulfamethazine effectively halts a key step in the synthesis of dihydrofolic acid, a precursor to folic acid. selleckchem.compatsnap.compatsnap.com This inhibition is a cornerstone of its bacteriostatic effect, meaning it prevents bacterial proliferation rather than directly killing the cells. patsnap.com

Competitive Antagonism with Para-Aminobenzoic Acid (PABA) in Folic Acid Synthesis

The inhibitory action of sulfamethazine on DHPS is achieved through competitive antagonism with para-aminobenzoic acid (PABA). toku-e.comselleckchem.combiocrick.comnih.gov Due to its structural similarity to PABA, sulfamethazine can bind to the active site of the DHPS enzyme. patsnap.compatsnap.com This competition prevents the normal utilization of PABA by the bacterium, thereby blocking the synthesis of dihydrofolic acid. selleckchem.combiocrick.com The effectiveness of this competitive inhibition is a key determinant of sulfamethazine's antimicrobial power. Research has shown that exogenous supplementation of PABA can counteract the effects of sulfamethazine, confirming this competitive mechanism. nih.gov

Disruption of Bacterial Nucleotide and DNA Synthesis Pathways

The blockade of folic acid synthesis has profound downstream consequences for bacterial cells. Folic acid, in its active form as tetrahydrofolic acid (THF), is an essential cofactor in the synthesis of nucleotides (purines and thymidine), which are the fundamental building blocks of DNA and RNA. patsnap.compatsnap.com By preventing the production of THF, sulfamethazine ultimately disrupts the synthesis of these vital macromolecules, leading to the cessation of bacterial growth and division. patsnap.comdrugbank.com This interference with DNA and RNA synthesis is the ultimate cause of the bacteriostatic effect observed with sulfamethazine treatment. patsnap.comresearchgate.net

Synergistic Interactions with Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim (B1683648), Pyrimethamine)

The efficacy of sulfamethazine can be significantly enhanced when used in combination with inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim and pyrimethamine (B1678524). drugbank.commerckvetmanual.com These agents target a subsequent step in the same metabolic pathway, preventing the reduction of dihydrofolate to tetrahydrofolate. mhmedical.comhuvepharma.com This sequential blockade of two critical enzymatic steps in folic acid synthesis results in a synergistic effect, often leading to a bactericidal (cell-killing) action, which is more potent than the bacteriostatic effect of either drug used alone. mhmedical.comhuvepharma.compurdue.edupurdue.edu

Enzymatic Interactions and Metabolic Pathways in Experimental Systems

Beyond its direct antimicrobial effects, sulfamethazine is known to interact with host metabolic enzymes, particularly the cytochrome P450 system.

Induction of Cytochrome P450 Enzymes (e.g., CYP3A4 expression)

Research has demonstrated that sulfamethazine can induce the expression of certain cytochrome P450 (CYP) enzymes, most notably CYP3A4. toku-e.com CYP3A4 is a major enzyme found predominantly in the liver and intestine, responsible for the metabolism of a vast number of foreign compounds, including many drugs. wikipedia.org The induction of CYP3A4 by a substance means that it increases the synthesis of this enzyme. medicineslearningportal.org This can lead to an accelerated metabolism of other drugs that are substrates for CYP3A4, a phenomenon with significant implications in clinical settings. medsafe.govt.nz The induction process is generally slower to develop and resolve compared to enzyme inhibition. medicineslearningportal.org

Table 1: Research Findings on Sulfamethazine's Mechanisms

| Mechanism | Key Enzyme/Molecule | Effect | Consequence |

| DHPS Inhibition | Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Blocks dihydrofolic acid synthesis toku-e.comselleckchem.comnih.gov |

| PABA Antagonism | Para-Aminobenzoic Acid (PABA) | Competes for DHPS binding site | Prevents PABA utilization patsnap.comnih.gov |

| Nucleotide Synthesis Disruption | Tetrahydrofolic acid (THF) | Depletion of THF | Inhibits DNA and RNA synthesis patsnap.compatsnap.com |

| Synergism | Dihydrofolate Reductase (DHFR) | Sequential blockade with inhibitors like Trimethoprim | Enhanced, often bactericidal, antimicrobial activity mhmedical.comhuvepharma.com |

| Enzyme Induction | Cytochrome P450 3A4 (CYP3A4) | Increased enzyme expression | Altered metabolism of other xenobiotics toku-e.commedsafe.govt.nz |

N-Acetyltransferase Activity and Acetylation Patterns in Research Models

Sulfamethazine is primarily metabolized in both humans and animals through N4-acetylation. nih.gov This process is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which exhibits genetic polymorphism, leading to different acetylation rates among individuals. tandfonline.comfrontiersin.org This variation results in distinct acetylator phenotypes: rapid, intermediate, and slow. nih.govtandfonline.com

In human studies, a trimodal pattern of sulfamethazine acetylation is observed, corresponding to these phenotypes. nih.gov For instance, after oral administration, individuals classified as fast acetylators show a biphasic plasma concentration curve with shorter half-lives, while slow acetylators exhibit a monophasic curve with a longer half-life. nih.gov The percentage of acetylsulfamethazine excreted in urine also varies significantly across these phenotypes. nih.gov Studies in cryopreserved human hepatocytes have confirmed that N-acetyltransferase activities for sulfamethazine differ significantly based on the NAT2 acetylator genotype. tandfonline.comresearchgate.net

Animal models also display variations in acetylation. Differences in acetylation rates have been noted between male and female rats, as well as among different strains of female rats. nih.gov The rabbit was one of the initial animal models for studying the acetylation polymorphism seen in humans. nih.gov In rabbits, the slow acetylator phenotype is due to the deletion of the NAT2 gene. nih.gov Studies on rabbit liver cytosols have shown significantly higher N-acetylation of sulfamethazine in rabbits possessing the NAT2 gene compared to those with the gene deletion. nih.gov

Kinetic studies have further elucidated the role of different N-acetyltransferase enzymes. Research has shown that NAT2 is the primary enzyme responsible for the N-acetylation of sulfamethazine, while NAT1 shows substrate specificity for other compounds like p-aminobenzoic acid. frontiersin.orguni-saarland.de

Table 1: Sulfamethazine Acetylator Phenotypes in Humans

| Acetylator Phenotype | Key Characteristics |

| Rapid | Biphasic plasma concentration-time curve, shorter half-life (e.g., 1.7 and 5.4 hours), higher percentage of acetylsulfamethazine in urine (e.g., 93.7% of absorbed dose in 72 hours). nih.gov |

| Intermediate | Intermediate rate of acetylation, with 87.7% of the absorbed dose excreted as acetylsulfamethazine in 72-hour urine samples. nih.gov |

| Slow | Monophasic plasma concentration-time curve, longer half-life (e.g., 7.6 hours), lower percentage of acetylsulfamethazine in urine (e.g., 65.6% of absorbed dose in 72 hours). nih.gov |

Mechanistic Studies of Thyroid Peroxidase Inhibition

Sulfamethazine has been shown to induce thyroid tumors in rodents through a non-genotoxic mechanism that involves the inhibition of thyroid peroxidase (TPO). nih.govinchem.org This inhibition is reversible and leads to a cascade of events, starting with altered thyroid hormone homeostasis. nih.govinchem.org

The primary mechanism is the reversible inhibition of TPO, the enzyme responsible for iodinating tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones. nih.govacs.org The inhibition of TPO by sulfamethazine has been demonstrated in studies using porcine thyroid peroxidase, with an approximate median inhibitory concentration (IC50) of 0.5 mmol/L and an inhibition constant (Ki) of 0.42 mmol/L. nih.govacs.org The median inhibitory concentration for sulfamethazine on TPO isolated from rats was found to be 2.2 × 10−7 mol/L. nih.goviarc.fr

This enzymatic inhibition disrupts the normal production of thyroid hormones, leading to an increase in the secretion of thyroid-stimulating hormone (TSH). nih.govinchem.org Chronic elevation of TSH results in morphological changes in the thyroid gland, including diffuse hypertrophy and hyperplasia, and ultimately, the development of follicular-cell adenomas and carcinomas in rats and mice. nih.govinchem.org

Interestingly, studies in cynomolgus monkeys treated with sulfamethazine did not show any alterations in thyroid gland function, suggesting a species-specific difference in sensitivity. nih.govinchem.org The median inhibitory concentration for sulfamethazine on TPO from monkeys was significantly higher, at > 10−4 mol/L. nih.goviarc.fr This suggests that rodents are substantially more sensitive to the thyroid-disrupting effects of sulfamethazine than primates. iarc.fr

Table 2: Comparative IC50 Values for Sulfamethazine on Thyroid Peroxidase

| Species | Median Inhibitory Concentration (IC50) | Reference |

| Porcine | ~0.5 mmol/L | nih.govacs.org |

| Rat | 2.2 × 10−7 mol/L | nih.goviarc.fr |

| Monkey | > 10−4 mol/L | nih.goviarc.fr |

Spectrum of Biological Activities in Research Models

Activity against Gram-Positive and Gram-Negative Bacterial Isolates

Sulfamethazine sodium salt is a broad-spectrum antimicrobial agent, demonstrating inhibitory effects against both gram-positive and gram-negative bacteria. calpaclab.comnih.gov Its mechanism of action involves competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the bacterial synthesis of folic acid. calpaclab.compatsnap.com By blocking this pathway, sulfamethazine hinders the production of nucleic acids and proteins essential for bacterial growth. patsnap.com

In vitro microbiological susceptibility tests, including panels, discs, and MIC strips, commonly utilize sulfamethazine sodium to assess its effectiveness against various microbial isolates. calpaclab.com Susceptible gram-negative bacteria include species such as Escherichia coli, Klebsiella, and Salmonella. nih.govpatsnap.com It is also effective against certain gram-positive bacteria like Staphylococcus aureus and Streptococcus species. nih.govpatsnap.com However, some bacteria, such as Pseudomonas aeruginosa and Serratia species, have shown resistance. nih.gov

Effects on Protozoan and Fungal Species (e.g., Coccidia, Toxoplasma, Pneumocystis carinii)

The biological activity of sulfamethazine extends beyond bacteria to include certain protozoa and fungi. calpaclab.comnih.gov It has demonstrated inhibitory action against protozoans such as Coccidia and Toxoplasma. calpaclab.comnih.gov The combination of sulfadiazine (B1682646) (a related sulfonamide) and pyrimethamine is considered a primary treatment for toxoplasmosis. nih.govgoogle.com While the exact mechanism against protozoa is not fully understood, it is thought that sulfonamides may inhibit protozoal dihydrofolate synthetase. veteriankey.com

Sulfonamides have also shown activity against the fungus Pneumocystis carinii (now known as Pneumocystis jirovecii). nih.govveteriankey.com

Immunomodulatory Activities of Sulfamethazine Derivatives (e.g., ROS, NO, TNF-α production)

Research has explored the immunomodulatory effects of various derivatives of sulfamethazine. nih.govnih.govplos.org These studies have evaluated the impact of these compounds on key parameters of the innate immune response, including the production of reactive oxygen species (ROS), nitric oxide (NO), and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.govplos.org

In one study, a series of sulfamethazine derivatives were synthesized and tested for their immunomodulatory activities. nih.govplos.org Many of these newly synthesized compounds demonstrated significant anti-inflammatory activity, with the exception of a few. nih.govnih.gov The evaluation included measuring the production of ROS from human whole blood and isolated polymorphonuclear neutrophils (PMNs), as well as the production of NO and TNF-α. nih.govnih.govplos.org These findings suggest that derivatives of sulfamethazine could have therapeutic potential in managing inflammatory diseases. nih.govplos.org

Epigenetic Regulation Studies

Recent research has uncovered a novel role for sulfamethazine as a chemical suppressor of epigenetic silencing. calpaclab.comnih.gov In studies using the plant model Arabidopsis thaliana, sulfamethazine treatment was found to release the silencing of both transgenes and endogenous repetitive elements like transposons. calpaclab.comnih.gov

The mechanism behind this effect is linked to sulfamethazine's role as a competitive antagonist of p-aminobenzoic acid (PABA), a precursor for folate synthesis. nih.gov By impairing folate synthesis, sulfamethazine leads to a decrease in the plant's folate pool and causes a methyl deficiency. nih.gov This is evidenced by reductions in S-adenosylmethionine (SAM) levels, which is the primary methyl donor for methylation reactions, and a subsequent decrease in global DNA methylation. nih.govnih.gov

Plants treated with sulfamethazine exhibited significantly lower levels of DNA methylation and histone H3 Lys-9 dimethylation, which are key epigenetic marks associated with gene silencing. calpaclab.comnih.gov This discovery highlights an important connection between primary metabolism and the epigenetic regulation of gene expression. nih.govresearchgate.net Sulfamethazine's ability to modulate epigenetic marks makes it a valuable tool for studying the mechanisms and roles of epigenetic regulation. nih.govnih.gov

Suppression of Epigenetic Silencing by Impairing Folate Synthesis (e.g., in Arabidopsis)

In the model plant organism Arabidopsis thaliana, sulfamethazine sodium salt has been identified as a chemical suppressor of epigenetic silencing. nih.govoup.com This effect is not due to direct interaction with the epigenetic machinery itself, but rather stems from its role as an inhibitor of folate biosynthesis. nih.govfrontiersin.org

Mechanism of Action

Impact on One-Carbon Metabolism and Epigenetic Marks

The depletion of the folate pool has significant downstream consequences for one-carbon (C1) metabolism. Folates are essential for the synthesis of S-adenosylmethionine (SAM), which is the primary methyl group donor for most methylation reactions in the cell, including DNA and histone methylation. nih.govoup.com Treatment of Arabidopsis with sulfamethazine leads to a deficiency in methyl groups, as evidenced by a reduction in SAM levels. nih.govoup.com

This methyl deficiency directly impacts epigenetic modifications that are critical for gene silencing:

DNA Methylation: Plants treated with sulfamethazine exhibit a substantial decrease in global DNA methylation. nih.govnih.gov DNA methylation, particularly in the context of CG, CHG, and CHH sequences (where H can be adenine, cytosine, or thymine), is a key mechanism for silencing transposable elements and other repetitive DNA sequences. mdpi.com The reduction in DNA methylation levels upon sulfamethazine treatment leads to the reactivation of these silenced elements. nih.govnih.gov

Histone Methylation: Alongside reduced DNA methylation, sulfamethazine treatment also leads to a significant reduction in histone H3 Lys-9 dimethylation (H3K9me2). nih.govnih.gov H3K9me2 is a repressive histone mark associated with heterochromatin, which are tightly packed regions of the genome that are generally transcriptionally silent. nih.govmdpi.com The decrease in this mark contributes to the de-repression of silenced genes. nih.gov

Notably, while DNA and histone methylation are affected, the levels of heterochromatic small interfering RNAs (siRNAs), which are also involved in guiding epigenetic silencing, are not altered by sulfamethazine treatment. nih.govoup.com

Research Findings

Chemical genetic screens using an Arabidopsis thaliana mutant with transcriptionally silenced transgenes were instrumental in identifying sulfamethazine as a suppressor of epigenetic silencing. nih.govoup.com Research demonstrated that sulfamethazine treatment released the silencing of both transgenes and endogenous transposons. nih.govfrontiersin.org

The direct link between folate synthesis impairment and the observed epigenetic effects was confirmed through rescue experiments. The application of PABA or other compounds downstream in the folate biosynthesis pathway was able to restore transcriptional silencing in plants that had been treated with sulfamethazine. nih.govoup.com

The following table summarizes the key molecular effects of sulfamethazine in Arabidopsis thaliana based on research findings.

| Molecular Target/Process | Effect of Sulfamethazine Treatment | Downstream Consequence | Reference |

| Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Decreased synthesis of dihydropteroic acid | toku-e.comnih.gov |

| Folate Pool | Depletion | Reduced availability of folate cofactors | nih.govoup.com |

| S-adenosylmethionine (SAM) Levels | Reduction | Impaired methyl group donation for methylation reactions | nih.govoup.com |

| Global DNA Methylation | Substantial Decrease | Reactivation of silenced transgenes and transposons | nih.govnih.gov |

| Histone H3 Lys-9 Dimethylation (H3K9me2) | Drastic Reduction | De-repression of heterochromatic regions | nih.govnih.gov |

| Heterochromatic siRNA Levels | No significant change | Indicates a specific mechanism of action not involving the siRNA pathway | nih.govoup.com |

These findings underscore a critical link between primary metabolism, specifically the folate pathway, and the epigenetic regulation of gene expression in plants. nih.govnih.gov Sulfamethazine serves as a valuable chemical tool for researchers to probe these connections and further elucidate the mechanisms of epigenetic control. oup.comnih.gov

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatography is a cornerstone for the separation and analysis of sulfamethazine (B1682506) and its related compounds. Its application is crucial for monitoring residues in food products and the environment, as well as for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Chemiluminescence)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of sulfamethazine. iarc.frnih.gov Coupled with a Ultraviolet (UV) detector, it provides a robust method for quantifying the compound in various samples, including beef tissues and pharmaceutical preparations. iarc.frnih.gov For residue analysis in tissues, normal-phase chromatography with UV detection at 254 nm can be utilized. nih.gov In pharmaceutical analysis, HPLC with UV detection is a standard method for assaying the sulfamethazine content. iarc.frnih.gov

The versatility of HPLC is enhanced by the use of different detectors. For instance, derivatization of sulfamethazine with agents like 1-fluorenylmethyl chloroformate (FMOC) allows for highly sensitive fluorescence detection. acs.org Chemiluminescence detection has also been noted as a viable option for the analysis of sulfamethazine. who.int

Metabolite profiling is another critical application of HPLC. Methods have been developed for the simultaneous determination of sulfamethazine and its primary metabolites, such as N4-acetylsulfamethazine and desamino-sulfamethazine, in swine tissue. nih.gov These methods often involve specific extraction procedures followed by HPLC analysis on columns like C8 or C18, using mobile phases typically consisting of acetonitrile (B52724) and a buffer solution. nih.gov

Interactive Table: HPLC Methods for Sulfamethazine Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|---|

| Sulfamethazine | Beef Tissues | Normal-Phase | Not specified | UV (254 nm) | nih.gov |

| Sulfamethazine & Metabolites | Swine Tissue | CP Spher C8 | Acetonitrile-sodium acetate (B1210297) buffer | UV | nih.gov |

| Desamino-SMZ | Swine Tissue | Nucleosil 5-CN | Ion-pair with 1-heptanesulfonic acid | Diode-Array UV/VIS | nih.gov |

| Sulfamethazine | Pharmaceutical Preparations | Not specified | Not specified | UV | iarc.frnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and is a powerful tool for the confirmatory analysis of sulfamethazine residues. iarc.fr However, due to the low volatility of sulfamethazine, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. nih.govresearchgate.net Common derivatization approaches include methylation. nih.gov

One established method involves a double derivatization through methylation and silylation, which results in derivatives with improved chromatographic properties, such as sharper peaks and reduced tailing. nih.gov For quantification, selected-ion monitoring (SIM) mode is typically used, targeting specific mass-to-charge (m/z) ratios of the derivatized analyte and an internal standard. nih.gov For instance, the M-65 (-HSO2) ions of the methyl/trimethylsilyl derivatives of sulfamethazine and its labeled internal standard can be monitored at m/z 299 and 305, respectively. nih.gov The presence of sulfamethazine can be further confirmed by examining the abundance ratios of other characteristic ions. nih.gov

GC-MS has been successfully applied to determine sulfamethazine in various animal tissues, including swine muscle, liver, and kidney, with detection limits in the low parts-per-million (ppm) range. nih.gov Chemical ionization (CI) is another mass spectrometry technique that can be used with GC for the confirmation of sulfamethazine residues, as it generates ions indicative of the intact molecule and its key structural fragments. nih.gov

Interactive Table: GC-MS Parameters for Sulfamethazine Confirmation

| Derivatization | Ionization Mode | Monitored Ions (m/z) | Application | Reference |

|---|---|---|---|---|

| Methylation & Silylation | Electron Impact (EI) | 299, 300, 305, 349 | Sulfamethazine in swine tissues | nih.gov |

| Not specified | Chemical Ionization (CI) | Not specified | Sulfamethazine in cattle and swine tissues | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become the premier techniques for the trace analysis of sulfamethazine and its metabolites in complex environmental and biological matrices. iarc.frnih.govresearchgate.net These methods combine the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometric detection, often eliminating the need for derivatization. aquaenergyexpo.com

LC-MS/MS is particularly powerful for environmental monitoring, capable of detecting sulfamethazine and its acetylated metabolites in soil, sewage sludge, and wastewater at nanogram per gram (ng/g) or nanogram per liter (ng/L) levels. nih.govresearchgate.netnih.gov The methodology typically involves an extraction step, such as pressurized liquid extraction (PLE) or solid-phase extraction (SPE), followed by LC-MS/MS analysis. nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a suitable internal standard. jfda-online.comscispace.com

The high sensitivity of LC-MS/MS allows for the establishment of method limits of detection (MLODs) in the low ng/g or ng/L range, making it ideal for enforcing maximum residue limits in food products and for environmental risk assessment. nih.govresearchgate.netjfda-online.com For instance, a method for nine sulfonamides in bovine muscle using LC-MS/MS reported recoveries above 88% and was able to quantify the analytes at concentrations below the established maximum residue limits. jfda-online.com

Interactive Table: LC-MS/MS Applications for Sulfamethazine Analysis

| Analyte(s) | Matrix | Extraction | Limit of Detection | Reference |

|---|---|---|---|---|

| 22 Sulfonamides & metabolites | Sewage Sludge, Soil | PLE, SPE | 0.03-2.23 ng/g (sludge), 0.01-4.19 ng/g (soil) | nih.govresearchgate.net |

| 9 Sulfonamides | Bovine Muscle | Single-step extraction | Below MRL (100 ng/g) | jfda-online.com |

| Sulfamethazine & metabolites | Municipal Wastewater | SPE | <0.78 ng/L (LOQ) | nih.gov |

| 10 Sulfonamides | Shrimp | Acetonitrile extraction | Not specified | scispace.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of sulfamethazine, offering a simpler and more cost-effective screening alternative to HPLC and GC. iarc.fr HPTLC methods have been developed for the quantitative analysis of sulfamethazine in various samples. researchgate.netnih.gov

In HPTLC, separation occurs on a high-performance silica (B1680970) gel plate. usda.gov After development with a suitable mobile phase, the analyte spots are visualized, often by using a fluorescent indicator or by spraying with a reagent like fluorescamine (B152294) under UV light. usda.gov Densitometric scanning is then used for quantification. uni-giessen.de The technique is suitable for screening sulfamethazine in tissues and other products at levels of 0.05 ppm and higher. usda.gov

Spectroscopic and Spectrophotometric Approaches in Quantitative Analysis

Spectroscopic techniques are fundamental for the identification and purity assessment of sulfamethazine sodium salt, providing information about its molecular structure and functional groups.

Infrared Absorption Spectrophotometry for Identification and Purity Assessment

Infrared (IR) absorption spectrophotometry, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a standard method for the identification of sulfamethazine sodium salt. iarc.frnih.gov The British Pharmacopoeia specifies IR spectrophotometry, by comparison with a reference standard, as an official method for its identification. iarc.frnih.gov The FTIR spectrum provides a unique molecular "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule. rtilab.commdpi.com This allows for unambiguous confirmation of the compound's identity.

Beyond identification, FTIR can also be used for purity assessment. drawellanalytical.com Any significant deviation in the spectrum of a sample compared to that of a high-purity reference standard can indicate the presence of impurities or a change in the chemical composition. rtilab.com The technique is non-destructive and can be applied to solid samples with minimal preparation. mdpi.comdrawellanalytical.com

Flame Atomic Absorption Spectrophotometry (FAAS) for Indirect Determination

Flame Atomic Absorption Spectrophotometry (FAAS) provides an indirect method for the quantification of sulfamethazine sodium salt. This technique relies on the formation of a metal-sulfamethazine complex and the subsequent measurement of the uncomplexed metal ion concentration.

A notable application involves the complexation of sulfamethazine with copper (II) ions. In a solution with a pH between 5.0 and 6.5, sulfamethazine and Cu2+ form a 2:1 complex. researchgate.net This complex can be extracted from the aqueous phase using an organic solvent like chloroform. Subsequently, the concentration of the remaining, uncomplexed Cu2+ in the aqueous phase is determined by FAAS. A linear relationship exists between the decrease in Cu2+ concentration in the aqueous phase and the initial concentration of sulfamethazine. researchgate.net

Research has established a linear range for sulfamethazine detection between 14.6 and 144.1 mg L-1 using this indirect FAAS method. The limit of detection for sulfamethazine has been reported as 5.6 mg L-1, with recoveries ranging from 99.3% to 99.6%. researchgate.net This method has been successfully applied to determine the sulfamethazine sodium content in injection samples. researchgate.net

Table 1: FAAS Indirect Determination of Sulfamethazine Sodium

| Parameter | Value |

|---|---|

| Complexing Ion | Cu2+ |

| pH Range | 5.0-6.5 |

| Sulfamethazine:Cu2+ Ratio | 2:1 |

| Extraction Solvent | Chloroform |

| Linear Range | 14.6-144.1 mg L-1 |

| Detection Limit | 5.6 mg L-1 |

Immunochemical Assays for Screening and Quantification

Immunochemical assays are widely utilized for the rapid screening and quantification of sulfamethazine due to their high sensitivity and specificity. These methods are based on the principle of antigen-antibody recognition.

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent immunochemical technique for detecting sulfamethazine in various matrices like milk, honey, and urine. animbiosci.orgnih.govnih.gov The most common format is the competitive ELISA. r-biopharm.commzfoodtest.com In this setup, free sulfamethazine in a sample competes with a sulfamethazine-enzyme conjugate for a limited number of specific antibody binding sites, which are typically coated on a microtiter plate. r-biopharm.com The amount of bound enzyme conjugate is inversely proportional to the concentration of sulfamethazine in the sample. This is visualized by adding a chromogenic substrate that produces a colored product. r-biopharm.com

The sensitivity of ELISA for sulfamethazine can be very high, with detection limits reported to be as low as 0.05 ng/mL. nih.gov For instance, a monoclonal antibody-based ELISA demonstrated an IC50 (the concentration of analyte that causes 50% inhibition) of 0.4 ng/mL. nih.gov These assays have shown high specificity for sulfamethazine with minimal cross-reactivity to other related sulfonamides. nih.gov ELISA kits are commercially available and can process a large number of samples in a relatively short time, making them suitable for routine screening. animbiosci.orgmzfoodtest.com

Table 2: Performance of a Monoclonal Antibody-Based ELISA for Sulfamethazine

| Parameter | Value |

|---|---|

| IC50 | 0.4 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Average Recoveries | 95-116% |

| Coefficient of Variation (CV) | 5-9% |

| Cross-reactivity (Sulfamerazine) | 5.27% |

Data sourced from a study on cow milk, honey, and swine urine. nih.gov

Dipstick Immunoassay Development (e.g., Lateral-Flow and Membrane-Based)

Dipstick immunoassays, including lateral-flow and membrane-based formats, offer rapid, user-friendly, and portable screening solutions for sulfamethazine detection. nih.govresearchgate.netagriculturejournals.cz These tests are particularly advantageous for on-site analysis, providing qualitative or semi-quantitative results in minutes. researchgate.netagriculturejournals.cz

In a typical competitive lateral-flow immunoassay (LFIA), a sample containing sulfamethazine is applied to a sample pad. The sulfamethazine competes with a labeled sulfamethazine conjugate for binding to a limited amount of specific antibodies immobilized on a test line. tandfonline.com A control line is also included to validate the test's performance. The signal intensity on the test line is inversely proportional to the sulfamethazine concentration in the sample. tandfonline.com

Recent advancements have focused on improving the sensitivity of these assays by using novel labels such as aggregation-induced emission fluorescent microspheres (AIEFM) and Eu (III)-doped polystyrene nanoparticles. tandfonline.comtandfonline.com For example, an AIEFM-based LFIA for sulfamethazine in honey achieved a limit of detection (LOD) of 0.028 ng/mL. tandfonline.com Another LFIA using Eu (III)-doped nanoparticles for detecting sulfamethazine in raw milk reported an even lower LOD of 0.0045 ng/mL. tandfonline.com Membrane-based dipstick assays have also been developed, with visual detection limits for various sulfonamides, including sulfamethazine, in the range of 1-10 µg L-1. nih.gov

Table 3: Comparison of Advanced Lateral Flow Immunoassays for Sulfamethazine

| Assay Type | Label | Matrix | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| AIEFM-LFIA tandfonline.com | Aggregation-Induced Emission Fluorescent Microsphere | Honey | 0.05-5 ng/mL | 0.028 ng/mL |

| EuNP-LFA tandfonline.com | Eu (III)-doped Polystyrene Nanoparticles | Raw Milk | 0.05-10 ng/mL | 0.0045 ng/mL |

Biosensor Immunoassay Systems

Biosensor immunoassays combine the specificity of immunoreactions with the signal transduction capabilities of a biosensor, offering rapid and highly sensitive detection of sulfamethazine. nih.govnih.gov A common type is the surface plasmon resonance (SPR) biosensor. nih.gov In this system, sulfamethazine is immobilized on a sensor chip. When a sample containing sulfamethazine is mixed with specific antibodies and passed over the chip, the free sulfamethazine in the sample inhibits the binding of the antibodies to the immobilized sulfamethazine. nih.gov The change in the SPR signal is inversely proportional to the concentration of sulfamethazine in the sample. nih.gov

SPR-based biosensors have been developed for detecting sulfamethazine in milk and pork muscle. nih.govnih.gov Depending on the antibody used and the flow rate, detection limits in milk have been reported as low as 1.7 µg/kg. nih.gov Biosensor assays for sulfamethazine in pork muscle have achieved a limit of detection of 7.4 ng g-1. nih.govrsc.org These systems allow for the analysis of a significant number of samples per day with high precision and good recovery rates. nih.govrsc.org Another approach involves disposable amperometric immunosensors using screen-printed carbon electrodes, which have shown very low detection limits in the low ppb range for sulfonamides in untreated milk samples. nih.govnih.gov

Table 4: Performance of Biosensor Immunoassays for Sulfamethazine

| Biosensor Type | Matrix | Limit of Detection (LOD) | Precision (RSD) | Recovery |

|---|---|---|---|---|

| SPR Biosensor nih.gov | Milk | 1.7 µg/kg | Not specified | Not specified |

| SPR Biosensor nih.govrsc.org | Pork Muscle | 7.4 ng g-1 | < 8% | 91-98% |

Electrometric and Titrimetric Methods

Electrometric and titrimetric methods are classical analytical techniques that can be applied to the purity assay of sulfamethazine sodium salt.

Electrometric Titration with Sodium Nitrite (B80452) for Purity Assay

Electrometric titration with sodium nitrite, also known as nitrite titration or diazotization titration, is a standard pharmacopeial method for the purity assay of sulfonamides, including sulfamethazine and its sodium salt. pharmacopeia.cnnih.goviarc.fr The method is based on the reaction of the primary aromatic amine group of the sulfonamide with nitrous acid (formed in situ from sodium nitrite and an acid, typically hydrochloric acid) to form a diazonium salt. kkwagh.edu.inalrasheedcol.edu.iq

The procedure involves dissolving an accurately weighed sample of the sulfonamide in hydrochloric acid, cooling the solution to about 15°C, and then titrating with a standardized solution of sodium nitrite. pharmacopeia.cn The endpoint of the titration is determined electrometrically using suitable electrodes, such as a platinum-calomel or platinum-platinum system. pharmacopeia.cn To prevent air oxidation of the sodium nitrite, the buret tip is kept below the surface of the solution during titration. pharmacopeia.cn This method is specified in several international pharmacopoeias for assaying the purity of both sulfamethazine and sulfamethazine sodium. nih.goviarc.fr

Comprehensive Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of sulfamethazine in complex matrices necessitates robust and efficient sample preparation and extraction protocols. These procedures are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the final analytical instrument. The choice of method is highly dependent on the physicochemical properties of the matrix.

Solid-Phase Extraction (SPE) for Environmental Samples

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of sulfamethazine from environmental water samples. nih.gov The method's effectiveness hinges on the selection of an appropriate sorbent material that can retain the analyte while allowing interfering matrix components to pass through.

Several types of SPE sorbents have been investigated for their efficiency in extracting sulfamethazine and other veterinary pharmaceuticals. nih.gov A comparative study evaluated five different SPE materials from Phenomenex (Strata-X, Strata-X-C, Strata SDB-L, Strata C8, and Strata C18) against the commonly used Oasis HLB. nih.gov For the preconcentration of 100 mL water samples, the Strata-X sorbent provided the best results, with an average recovery for sulfamethazine of over 90%. nih.gov Another study found that for wastewater samples, solid phase microextraction (SPME) with a carbowax/divinylbenzene (CW/DVB) fiber was a viable method to overcome matrix effects, although it had higher detection limits than traditional SPE. nih.gov

The optimization of SPE conditions is crucial for achieving high recovery rates. Factors such as the pH of the sample, the type and volume of the elution solvent, and the sample volume must be carefully controlled. researchgate.netnih.gov For instance, in one method developed for wastewater, the pH was adjusted to 4.5, and elution was performed with methanol (B129727). nih.gov A study using a novel pine bark biosorbent for SPE optimized conditions for sulfamethazine and found 89.23% recovery from a 200 mL sample volume eluted with 5 mL of methanol. researchgate.net

The development of new sorbents, including molecularly imprinted polymers (MIPs) and hydrophilic hypercrosslinked resins, aims to improve the selectivity and capacity of SPE for analytes like sulfamethazine in complex environmental matrices. frontiersin.orgraco.cat

Table 1: Comparison of SPE Sorbent Performance for Sulfamethazine Extraction

| Sorbent Type | Sample Matrix | Key Findings/Recovery (%) | Reference |

|---|---|---|---|

| Strata-X | Water | >90% recovery. Outperformed Strata-X-C, SDB-L, C8, C18, and Oasis HLB for a suite of veterinary drugs including sulfamethazine. | nih.gov |

| CNW Poly-Sery HLB | Ultrapure Water | Absolute recovery of 47–72% (mean 64%) for a range of sulfonamides. | nih.gov |

| Pine Bark Biosorbent | Wastewater | 89.2% recovery under optimized conditions (200 mL sample, pH 4, 5 mL methanol elution). | researchgate.net |

| Oasis MCX Cartridges | Wastewater | Subject to matrix effects, leading to lower accuracy compared to SPME for fortified wastewater samples. | nih.gov |

| Carbowax/Divinylbenzene (CW/DVB) SPME Fiber | Wastewater | Effectively overcame matrix effects, though with poorer sensitivity than SPE. Optimal sorption time was 20 min at pH 4.5. | nih.gov |

Liquid-Liquid Extraction Procedures

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For sulfamethazine, LLE is frequently employed for its extraction from various matrices, including animal manure and tissues. nih.govnih.gov

A fast and cost-effective LLE method was developed for quantifying sulfamethazine and other antimicrobials in animal manure. nih.gov This procedure was notable for not requiring a separate cleanup step. nih.gov The recovery for sulfamethazine from spiked manure slurry samples was 89%, with a relative standard deviation of less than 5% for intraday analysis. nih.gov

In the analysis of animal tissues, a common LLE procedure involves homogenizing the tissue, extracting with an organic solvent like chloroform, and then back-extracting the sulfonamides from the organic phase into an alkaline aqueous solution. nih.govoup.com This back-extraction step helps to clean up the sample by separating the acidic sulfonamides from neutral and basic co-extractives. The pH of the final aqueous extract is then adjusted to around 6 before further analysis or cleanup by SPE. nih.govoup.com

Aqueous two-phase extraction systems (ATPES) represent a more environmentally friendly LLE approach and have been used for the determination of sulfadiazine (B1682646) and sulfamethazine in food and environmental samples. mdpi.com

Pressurized Liquid Extraction (PLE) for Tissue Matrices

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient, automated technique for extracting analytes from solid and semi-solid samples, such as animal tissues. PLE uses elevated temperatures and pressures, which allows for faster extraction times and reduced solvent consumption compared to traditional methods. acs.org

A PLE method was developed for the rapid extraction of sulfonamides from raw meat and infant foods. acs.org In this procedure, 1 gram of the food matrix was mixed with 2 grams of C18 as a solid support material. The mixture was then extracted with 10 mL of hot water at 160°C and 100 atm. acs.org This method achieved recoveries ranging from 70% to 101% for various sulfonamides at a 100 ppb fortification level, with an interday precision of less than 8.5%. acs.org

Another PLE method with an in-cell clean-up step was developed for determining 21 antibiotics, including sulfamethazine, in sea cucumber. nih.gov The optimal conditions were found to be extraction with a methanol/acetonitrile mixture (1/1, v/v) at 80°C, using 2 grams of C18 as an adsorbent. This method yielded recoveries between 50.1% and 129.2% with relative standard deviations under 20%. nih.gov

Matrix-Specific Pretreatment Strategies

The complexity and variability of matrices containing sulfamethazine demand tailored pretreatment strategies to ensure reliable analytical results.

Wastewater and Sludge: The analysis of sulfamethazine in wastewater often requires a preconcentration step to achieve the necessary detection limits. nih.gov This typically involves SPE, as detailed in section 4.5.1. 17img.cnacs.org For sewage sludge, methods can involve extraction followed by biodegradation studies or direct analysis. One study demonstrated the complete elimination of sulfamethazine from sterilized sewage sludge by inoculation with the fungus Trametes versicolor. nih.gov Another study examining sulfamethazine degradation in a sludge mixture found that 93-97% of the compound was present in the supernatant after initial mixing, indicating its high solubility. iaea.org Biodegradation studies in activated sludge show that removal is characterized by rapid adsorption onto the sludge followed by slower biodegradation. researchgate.net

Manure: Extracting sulfamethazine from animal manure presents challenges due to the complex organic nature of the matrix. A successful method involves LLE with acetonitrile, which yielded a recovery of 89%. nih.gov Other protocols use a mixture of solvents for extraction. For example, one method for beef cattle manure used a mixture of acetonitrile and buffer, achieving a recovery of 24 ± 3% for sulfamethazine. semanticscholar.org The Fenton oxidation process has also been explored as a technique to remove sulfamethazine from animal waste, with one study reporting a 97.8% removal rate. mdpi.com

Animal Fluids (Plasma, Urine, Milk): Sample preparation for animal fluids can often be simpler than for solid tissues. For plasma and urine, a common approach is dilution with a buffer solution before analysis by methods like ELISA. tandfonline.comanimbiosci.org For instance, plasma samples were diluted 1:400 and urine samples 1:1000 before analysis, which was sufficient to overcome matrix interference. tandfonline.com Milk samples can also be diluted with a buffer before analysis, with recoveries reported to be between 97.5% and 140.5% for different types of milk. tandfonline.com

Tissues (Muscle, Liver, Kidney): The extraction of sulfamethazine from edible animal tissues typically begins with homogenization. oup.comresearchgate.net This is followed by solvent extraction. A widely used method involves extraction with chloroform, followed by back-extraction into an alkaline solution, and then a final cleanup and concentration step using a C18 SPE cartridge. nih.govoup.com Another approach uses extraction with an acetonitrile solution followed by a cleanup step using primary secondary amine beads (a QuEChERS-based method). rsc.org A simplified method involves homogenization with 30% (v/v) ethanol (B145695) in water, followed by centrifugal ultra-filtration, achieving recoveries of 87.6% to 90.2%. researchgate.net

Table 2: Extraction Strategies for Sulfamethazine in Animal Tissues and Eggs

| Matrix | Extraction/Pretreatment Method | Key Parameters/Solvents | Recovery (%) | Reference |

|---|---|---|---|---|

| Bovine/Porcine Tissues | LLE followed by SPE | Chloroform extraction, back-extraction into alkaline NaCl, C18 SPE cleanup. | Intra-assay variability: 2.0-5.4% | nih.govoup.com |

| Edible Tissues (Cattle, Pig, Chicken, Sheep) | Homogenization and Ultra-filtration | 30% (v/v) ethanol in water. | 87.6 - 90.2 | researchgate.net |

| Sheep Tissues | QuEChERS | Acetonitrile extraction, cleanup with primary secondary amine beads. | Validated by reference materials. | rsc.org |

| Chicken Serum | Extraction and Derivatization | Extraction followed by derivatization with fluorescamine. | 95.8 ± 9.7 | nih.gov |

| Egg Albumin | Solvent Extraction | Homogenized in acetonitrile, evaporated, reconstituted in mobile phase. | 101 (for SMZ) | tandfonline.comresearchgate.net |

| Egg Yolk | Solvent Extraction with Defatting | Homogenized in acetonitrile, defatted with hexane (B92381). | 79 (for SMZ) | tandfonline.comresearchgate.net |

| Whole Eggs | Supercritical Fluid Extraction (SFE) | Supercritical CO2 at 680 bar and 40°C. | Comparable to solvent extraction (mean 0.32 ppm). | dss.go.th |

Eggs: The analysis of sulfamethazine in eggs requires distinct protocols for the albumin (white) and yolk due to the high lipid content of the yolk. tandfonline.comresearchgate.net A common procedure involves homogenizing the egg component in acetonitrile. tandfonline.comresearchgate.net For albumin, the supernatant can be evaporated and reconstituted for direct analysis. tandfonline.comresearchgate.net For yolk, a defatting step is necessary, where hexane is added to the extract to separate the lipids. tandfonline.comresearchgate.net Recoveries for sulfamethazine using this method were 101% from egg albumin and 79% from egg yolk. tandfonline.comresearchgate.net Supercritical fluid extraction (SFE) has also been validated as an effective method for whole eggs, providing a mean recovery comparable to solvent extraction but with less sample handling and solvent use. dss.go.th

Environmental Occurrence, Fate, and Transformation Pathways in Research

Detection and Prevalence in Diverse Environmental Compartments

Due to its widespread application in animal agriculture, sulfamethazine (B1682506) and its sodium salt form are frequently detected in various environmental matrices.

Aquatic Environments

The presence of sulfamethazine is well-documented in a range of aquatic systems, from wastewater to marine environments.

Wastewater Effluent: Sulfamethazine is often found in wastewater treatment plant (WWTP) effluents. resistancecontrol.info Studies have reported its detection in the range of 0.6 to 3.1 μg/L in various stages of wastewater treatment. 17img.cn In South Africa, concentrations of up to 0.133 µg/L have been measured in a stream receiving wastewater effluents. frontiersin.org Although some WWTPs show a reduction in concentration from influent to effluent, complete removal is often not achieved. resistancecontrol.info17img.cn

Surface Water: Consequently, sulfamethazine contaminates surface waters such as rivers and lakes. In Minnesota, it has been detected in two out of 50 lakes tested. health.state.mn.us A national study of U.S. rivers and streams found sulfamethazine in about 5% of samples. health.state.mn.us Concentrations can vary, with one study in a Galician river detecting a maximum of 63.6 ng/L. nih.gov In contrast, significantly higher concentrations, up to 12 µg/L, were found in the Llobregat River in Spain, downstream from agricultural areas. nih.gov Another study reported concentrations of up to 6 μg/L in the same river. frontiersin.org In the Philippines, sulfamethazine was detected at 764.91 ppb in a river site in Cagayan de Oro. frontiersin.org

Groundwater: Groundwater is also susceptible to contamination. A study in Washington County, Idaho, found sulfamethazine in all six private wells sampled, with concentrations ranging from 0.076 to 0.22 μg/L. unl.edu The presence of sulfamethazine in groundwater is often linked to agricultural activities, particularly from confined animal feeding operations (CAFOs). unl.edunih.gov For instance, a CAFO waste lagoon was found to contain 43.353 μg/l of sulfamethazine. core.ac.uk While it has been detected in groundwater, its presence is not as widespread as in surface waters. health.state.mn.us

Marine Water: The reach of sulfamethazine extends to marine environments. In the coastal waters of Dalian, China, sulfonamides were the dominant antibiotics found in sediments and marine organisms. wiley.com One study noted that sulfamethazine was potentially bioaccumulative in marine organisms. wiley.com It has also been detected in the marine medaka fish species, highlighting its potential impact on marine ecosystems. nih.govnih.gov

Detected Concentrations of Sulfamethazine in Aquatic Environments

| Environment | Concentration Range | Location |

| Wastewater Effluent | 0.6 - 3.1 µg/L | Various WWTPs 17img.cn |

| Wastewater Effluent | up to 0.133 µg/L | South African Stream frontiersin.org |

| Surface Water (River) | up to 63.6 ng/L | Galician River, Spain nih.gov |

| Surface Water (River) | up to 12 µg/L | Llobregat River, Spain nih.gov |

| Surface Water (River) | up to 6 µg/L | Llobregat River, Spain frontiersin.org |

| Surface Water (River) | 764.91 ppb | Cagayan de Oro, Philippines frontiersin.org |

| Groundwater | 0.076 - 0.22 µg/L | Washington County, Idaho, USA unl.edu |

| CAFO Waste Lagoon | 43.353 µg/L | USA core.ac.uk |

Terrestrial Environments

Sulfamethazine's presence is not limited to aquatic systems; it is also a significant contaminant in soils, sediments, and sludges.

Soils: Agricultural soils are a primary reservoir for sulfamethazine due to the application of manure from treated livestock. nih.gov Concentrations in agricultural soils have been reported to range from undetectable to 27.93 µg/kg. mdpi.com One study along the Mekong Delta in Vietnam found sulfamethazine concentrations as high as 86.1 µg/kg in rice field soils. mdpi.com Research has shown that sulfamethazine can persist in soil for extended periods, with one study detecting it a year after medication of livestock. nih.gov The antibiotic can be taken up by crops grown in these soils, with concentrations in plant tissue ranging from 0.1 to 1.2 mg/kg. nih.govthecattlesite.com

Sediments: Sediments in aquatic environments act as a sink for sulfamethazine. acs.org Sulfonamides have been found to be the dominant antibiotics in sediments in the coastal environment of Dalian, China, with concentrations up to 63.87 μg/kg. wiley.com In freshwater ecosystems, a significant portion of sulfamethazine dissipates from the water column and moves into the sediment phase. acs.orgiastate.edu Studies in freshwater sediments have measured mean maximum concentrations of about 4.5 μg SMZ kg⁻¹ dw. frontiersin.org

Sludges: Sewage sludge and lagoon sediments from animal farming operations can contain high concentrations of sulfamethazine. In a study of swine farms in Thailand, sulfamethazine was found in suspended solids of flush water at concentrations up to 102,747.26 µg/kg. tshe.org Lagoon sediment from these farms also contained sulfamethazine at a mean concentration of 595.48 µg/kg. tshe.org

Agricultural Ecosystems

The primary source of environmental sulfamethazine is its use in animal agriculture.

Animal Wastewater: Wastewater from animal husbandry operations, particularly swine farms, is often laden with sulfamethazine. tshe.org Concentrations in the aqueous phase of effluent from a typical swine farm in Thailand were found to be 773.12 ng/L. tshe.org Wastewater from swine facilities in the US was found to contain approximately 30 μg/L of sulfamethazine. 17img.cn

Manure: Manure from treated livestock is a major contributor to sulfamethazine contamination in the environment. nih.govgov.ab.ca Studies have detected sulfamethazine in feedlot manure at concentrations as high as 9990 µg/kg on a dry matter basis. nih.gov Another study reported a mean concentration of 500 µg/kg in raw dry-weight manure from feedlot cattle. gov.ab.ca The application of this manure to agricultural land is a key pathway for the introduction of sulfamethazine into the soil. nih.gov

Detected Concentrations of Sulfamethazine in Terrestrial and Agricultural Environments

| Environment | Concentration Range | Location/Source |

| Agricultural Soil | 0 - 27.93 µg/kg | General mdpi.com |

| Rice Field Soil | up to 86.1 µg/kg | Mekong Delta, Vietnam mdpi.com |

| Marine Sediment | up to 63.87 µg/kg | Dalian, China wiley.com |

| Freshwater Sediment | ~4.5 µg/kg dw | Laboratory Study frontiersin.org |

| Swine Farm Suspended Solids | up to 102,747.26 µg/kg | Thailand tshe.org |

| Swine Lagoon Sediment | 595.48 µg/kg | Thailand tshe.org |

| Swine Wastewater | ~30 µg/L | USA 17img.cn |

| Feedlot Manure | up to 9990 µg/kg | Canada nih.gov |

| Feedlot Manure | 500 µg/kg | Alberta, Canada gov.ab.ca |

Environmental Transformation and Degradation Pathways

Research has focused on various methods to degrade sulfamethazine in the environment, with a particular emphasis on advanced oxidation processes.

Advanced Oxidation Processes (AOPs) for Sulfamethazine Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com These processes are considered promising for the degradation of persistent organic pollutants like sulfamethazine. nih.govupc.edu Various AOPs, including those based on persulfate activation, have been investigated for their effectiveness in degrading sulfamethazine. bohrium.comcapes.gov.br

One area of active research is the activation of peroxymonosulfate (B1194676) (PMS) to generate powerful radicals for the degradation of sulfamethazine. researchgate.net A variety of catalysts have been explored to enhance the efficiency of this process.

A study investigated the use of a biochar-supported CoFe₂S₄ catalyst to activate PMS for the degradation of sulfamethazine sodium salt. researchgate.net The research found that this system was effective in degrading the antibiotic. The degradation process was influenced by several factors, including the dosage of the catalyst and PMS, as well as the pH of the solution. researchgate.net The study determined that the degradation occurs through both free radical and non-free radical pathways, with the sulfate (B86663) radical (SO₄·⁻) playing a dominant role. researchgate.net The optimal conditions for degradation were identified as a catalyst dosage of 0.8 mg·L⁻¹, a PMS dosage of 0.5 mM, and a pH of 9.0, which resulted in a predicted degradation rate of 86.87%. researchgate.net This research highlights the potential of CoFe₂S₄/BC as a catalyst for treating wastewater contaminated with antibiotics. researchgate.net

Other research has also explored the use of cobalt-based catalysts and biochar in PMS activation for sulfamethazine degradation. diva-portal.org For instance, amorphous cobalt nanoparticles on nitrogen-doped biochar have been shown to achieve a 96.6% degradation rate of sulfamethazine within 30 minutes under optimal conditions. diva-portal.org

Chlorination Kinetics and By-Product Formation in Water Treatment

The chlorination of sulfamethazine is a significant transformation pathway during water disinfection. Studies investigating the reaction of sulfamethazine with chlorine have revealed that the degradation kinetics and the formation of by-products are influenced by factors such as pH and the presence of other organic and inorganic compounds in the water matrix.

In purified water, the degradation of sulfamethazine during chlorination is accelerated compared to drinking water. nih.gov This difference is attributed to variations in pH and the absence of competing reactions with other substances present in drinking water. nih.gov At a pH of 7.2 in ultrapure water with an excess of chlorine, the second-order degradation rate constant for sulfamethazine has been determined to be 4.5 x 10² M⁻¹·s⁻¹. nih.gov

The degradation of sulfamethazine when exposed to chlorination in drinking water follows first-order kinetics. nih.gov One study reported a half-life of approximately 37 days, with measurements starting five minutes after chlorination. nih.gov The formation of the primary chlorinated by-product also follows first-order kinetics. nih.govresearchgate.net

Key transformation pathways identified during the chlorination of sulfamethazine include SO₂ elimination, cyclization, and electrophilic substitutions. nih.gov One of the major chlorinated by-products has been identified as 4-amino-(5-chloro-4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide (C₁₂H₁₃N₄O₂SCl). nih.gov Research has also indicated that many of the by-products formed during chlorination may exhibit developmental toxicity. nih.gov The extrusion of the -SO₂- group is a common degradation pathway during the chlorination of sulfonamides. researchgate.net

Table 1: Chlorination Kinetics of Sulfamethazine

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Second-Order Rate Constant | 4.5 x 10² M⁻¹·s⁻¹ | Ultrapure water, pH 7.2, excess chlorine | nih.gov |

| Half-Life | ~37 days | Drinking water | nih.gov |

| Major By-product Formation Kinetics | First-order | Drinking water | nih.gov |

| Major By-product | C₁₂H₁₃N₄O₂SCl | - | nih.gov |

Photocatalytic Degradation Studies

Photocatalysis has been explored as a promising advanced oxidation process for the degradation of sulfamethazine in water. These studies often employ semiconductor materials as photocatalysts to generate reactive oxygen species (ROS) that break down the antibiotic.

Various photocatalysts have been investigated for their efficiency in degrading sulfamethazine. For instance, zinc molybdate (B1676688) (β-ZnMoO₄) modified with graphitic carbon nitride (g-C₃N₄) has shown enhanced photocatalytic activity. cjcatal.com The degradation in this system follows pseudo-first-order kinetics, with holes and superoxide (B77818) radicals being the primary oxidative species. cjcatal.com Similarly, bismuth-functionalized reduced graphene oxide (rGO/Bi) composites have demonstrated high photocatalytic activity under visible light, achieving complete degradation of sulfamethazine within two hours. mdpi.com

The use of different forms of zinc oxide (ZnO) has also been studied. nih.gov Tetra-needle-like ZnO, flower-like ZnO, and nanoparticle ZnO are all effective in the photocatalytic degradation of sulfamethazine, which follows a pseudo-first-order reaction. nih.gov However, the extent of mineralization, or the complete breakdown to inorganic compounds, varies with the morphology of the ZnO. nih.gov Another approach involves using TiO₂ combined with ethylenediamine-modified activated carbon, which improves the photocatalyst's ability to both adsorb and degrade sulfamethazine. bohrium.com

The efficiency of photocatalytic degradation can be influenced by several factors. The initial concentration of sulfamethazine is one such factor; a study using decatungstate ions as a homogeneous photocatalyst found that degradation decreases as the initial concentration of the antibiotic increases. mdpi.com The pH of the solution also plays a crucial role, as it affects the surface charge of the photocatalyst and the chemical form of sulfamethazine. mdpi.commdpi.com For example, in a bias-free TiO₂ nanoneedles-Co₃O₄ photoelectrocatalytic system, the degradation rate of sulfamethazine decreased as the initial pH value increased. mdpi.com

Electrochemical Degradation Investigations

Electrochemical oxidation is another advanced oxidation process being investigated for the removal of sulfamethazine from water. This method utilizes electrodes to generate powerful oxidizing agents or to directly oxidize the contaminant at the electrode surface.